molecular formula C17H18ClFN2 B5879678 1-(2-chlorophenyl)-4-(4-fluorobenzyl)piperazine

1-(2-chlorophenyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B5879678
M. Wt: 304.8 g/mol
InChI Key: ZHKJDWWPXPMBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-4-(4-fluorobenzyl)piperazine, commonly known as 2C-C-NBOMe, is a synthetic compound that belongs to the class of phenethylamine derivatives. This compound is a potent hallucinogen and has gained significant attention in the scientific community due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 2C-C-NBOMe is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 2C-C-NBOMe binds to this receptor, it activates a cascade of events that lead to the changes in brain activity and perception associated with hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe are complex and varied. This compound has been shown to alter brain activity, leading to changes in perception, mood, and cognition. Additionally, 2C-C-NBOMe has been shown to affect cardiovascular function and body temperature regulation. These effects can be both beneficial and harmful, depending on the context in which they are observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2C-C-NBOMe in lab experiments is its potency. This compound is highly active at low doses, making it an ideal candidate for studying the effects of hallucinogens on the brain and behavior. However, the use of 2C-C-NBOMe in lab experiments is also limited by its potential for harm. This compound can cause significant changes in brain activity and perception, which can be dangerous if not properly controlled.

Future Directions

There are many potential future directions for research on 2C-C-NBOMe. One area of interest is the development of new treatments for psychiatric disorders. Researchers have found that hallucinogens like 2C-C-NBOMe can have therapeutic effects on conditions such as depression and anxiety. Additionally, there is a growing interest in using hallucinogens to enhance creativity and problem-solving skills. Future research on 2C-C-NBOMe may shed light on these potential applications and lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis of 2C-C-NBOMe involves the reaction between 2-chlorophenyl-4-fluorobenzylamine and piperazine in the presence of a reducing agent. This reaction leads to the formation of 2C-C-NBOMe, which is a white crystalline powder. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2C-C-NBOMe has been extensively studied in the scientific community due to its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. Researchers have used 2C-C-NBOMe to study the effects of hallucinogens on the brain and have found that this compound can significantly alter brain activity. Additionally, this compound has been used to study the effects of hallucinogens on behavior and cognition.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-16-3-1-2-4-17(16)21-11-9-20(10-12-21)13-14-5-7-15(19)8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKJDWWPXPMBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257942

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.